molecular formula C9H5BrFNO B1500723 3-Bromo-6-fluoro-4-hydroxyquinoline CAS No. 1065087-77-5

3-Bromo-6-fluoro-4-hydroxyquinoline

Cat. No.: B1500723
CAS No.: 1065087-77-5
M. Wt: 242.04 g/mol
InChI Key: QSPBBVCQEYHYBA-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-4-hydroxyquinoline is a halogenated quinoline derivative characterized by bromine and fluorine substituents at positions 3 and 6, respectively, and a hydroxyl group at position 2. For instance, 6-bromo-4-chloroquinoline derivatives are synthesized by refluxing halogenated anilines with chlorinated quinolines in the presence of Hünig's base, yielding high-purity products . Such methods may be adaptable for synthesizing this compound by modifying starting materials and reaction conditions.

Its bromine and fluorine substituents enhance electrophilicity, facilitating cross-coupling reactions, while the hydroxyl group introduces polarity and hydrogen-bonding capacity .

Properties

IUPAC Name

3-bromo-6-fluoro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-7-4-12-8-2-1-5(11)3-6(8)9(7)13/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPBBVCQEYHYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=CN2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671079
Record name 3-Bromo-6-fluoroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065087-77-5
Record name 3-Bromo-6-fluoroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence quinoline derivatives' reactivity and applications. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight Key Properties/Applications Evidence Source
3-Bromo-6-fluoro-4-hydroxyquinoline Br (C3), F (C6), OH (C4) ~242.0 (est.) Intermediate for drug synthesis; polar due to OH group
3-Bromo-6-ethoxy-4-hydroxyquinoline Br (C3), OEt (C6), OH (C4) 282.1 (CAS 1204810-21-8) Increased lipophilicity from ethoxy group; used in agrochemicals
2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline Br (C2), F (C6), CF₃ (C4) 314.1 (C₁₁H₅BrF₄N) High thermal stability; fluorescent probe development
6-Bromo-4-chloro-2-methylquinoline Br (C6), Cl (C4), CH₃ (C2) 256.5 Steric hindrance from methyl group; Suzuki coupling precursor
8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline Br (C8), OH (C4), CF₃ (C2) 292.1 (CAS 59108-43-9) Electron-withdrawing CF₃ enhances acidity of OH group
Key Observations:
  • Polarity and Solubility: The hydroxyl group in this compound increases water solubility compared to ethoxy or trifluoromethyl analogs. However, this group may also render the compound prone to oxidation, necessitating stabilization during synthesis .
  • Reactivity : Bromine at position 3 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine’s electronegativity directs electrophilic substitution to specific positions .
  • Biological Activity: Fluorine and bromine substituents are common in antimicrobial and anticancer agents. For example, 2-bromo-6-fluoro-4-(trifluoromethyl)quinoline is utilized in fluorescent probes for bioimaging due to its stability and optoelectronic properties .

Stability and Functional Compatibility

  • Thermal Stability: Trifluoromethyl and chloro substituents (e.g., in 2-bromo-6-fluoro-4-(trifluoromethyl)quinoline) enhance thermal stability compared to hydroxylated derivatives .
  • Chemical Reactivity: The hydroxyl group in this compound allows for functionalization via esterification or etherification, whereas ethoxy or methyl groups (as in 3-Bromo-6-ethoxy-4-hydroxyquinoline) limit such modifications .

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